molecular formula C9H11NO3 B11777724 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Cat. No.: B11777724
M. Wt: 181.19 g/mol
InChI Key: DZNVHZKXAGJZOK-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is a heterocyclic compound with the molecular formula C9H11NO3. It is characterized by the presence of a cyclopropyl group and a methyloxazole ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2-methyl-4-oxazolecarboxylic acid in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and cyclopropyl derivatives, which can be further utilized in synthetic chemistry .

Scientific Research Applications

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl and methyloxazole groups play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is unique due to its specific combination of cyclopropyl and methyloxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(5-cyclopropyl-2-methyl-1,3-oxazol-4-yl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-5-10-7(4-8(11)12)9(13-5)6-2-3-6/h6H,2-4H2,1H3,(H,11,12)

InChI Key

DZNVHZKXAGJZOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C2CC2)CC(=O)O

Origin of Product

United States

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